1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride
Description
Historical Context and Discovery
The development of 1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride emerges from the broader historical context of diazepine chemistry, which began with significant breakthroughs in the mid-20th century. The foundation for understanding seven-membered heterocyclic compounds containing nitrogen atoms was established through the pioneering work of Leo Sternbach and his team at Hoffmann-La Roche in the late 1950s, who developed the first synthetic pathways for benzodiazepine compounds. Although their initial focus centered on fused aromatic systems like benzodiazepines, the synthetic methodologies they developed provided crucial insights into the construction and manipulation of seven-membered diazepine rings. The specific compound 1-Ethyl-2-isopropyl-1,4-diazepane represents a later development in this field, as researchers began exploring fully saturated diazepine derivatives separate from their aromatic counterparts.
The compound was first catalogued in chemical databases in 2009, reflecting the growing interest in saturated heterocyclic scaffolds for pharmaceutical and chemical research applications. This timing coincides with increased recognition of the unique conformational properties exhibited by seven-membered rings compared to their six-membered analogs. The development of efficient synthetic routes to 1,4-diazepane derivatives gained momentum throughout the 2000s and 2010s, with researchers developing novel methodologies for constructing these ring systems from readily available starting materials. The specific substitution pattern found in 1-Ethyl-2-isopropyl-1,4-diazepane reflects strategic design considerations aimed at modulating the compound's physicochemical properties while maintaining the inherent flexibility of the diazepane scaffold.
Overview of Diazepane Derivatives in Heterocyclic Chemistry
Diazepane derivatives represent a significant class of seven-membered heterocyclic compounds characterized by the presence of two nitrogen atoms within the ring structure. The 1,4-diazepane system, specifically, features nitrogen atoms positioned at the 1 and 4 positions of the seven-membered ring, creating a structural framework that exhibits distinct conformational and electronic properties compared to other nitrogen-containing heterocycles. These compounds have demonstrated considerable utility in drug design and chemical research, with derivatives showing a wide range of biological activities including enzyme inhibition, receptor modulation, and antimicrobial properties. The fully saturated nature of the 1,4-diazepane ring system, composed entirely of sp³-hybridized atoms, allows for significant torsional bond flexibility, resulting in a high degree of conformational mobility that can be advantageous for molecular recognition processes.
Recent synthetic developments have expanded access to diverse 1,4-diazepane derivatives through innovative methodologies including domino processes involving in situ generation of aza-Nazarov reagents and subsequent intramolecular cyclization reactions. These advances have enabled the preparation of complex substituted diazepanes with precise control over stereochemistry and substitution patterns. The structural diversity achievable within the diazepane framework has been further enhanced through the development of synthetic routes from N-propargylamines, which provide high atom economy and shorter synthetic pathways to various 1,4-diazepane cores. Modern synthetic approaches have also incorporated microwave-assisted reactions and palladium-catalyzed processes, significantly improving reaction efficiency and selectivity for specific substitution patterns on the diazepane ring.
| Compound Type | Ring Size | Nitrogen Positions | Key Structural Features |
|---|---|---|---|
| 1,4-Diazepane | 7 | 1,4 | Saturated, flexible conformation |
| Piperazine | 6 | 1,4 | Saturated, rigid chair conformation |
| 1,5-Diazepine | 7 | 1,5 | Alternative nitrogen positioning |
| Benzodiazepine | 7 (fused) | 1,4 | Aromatic-fused system |
Significance of the 1,4-Diazepane Scaffold in Chemical Research
The 1,4-diazepane scaffold has emerged as a privileged structure in medicinal chemistry and chemical research due to its unique geometric and electronic properties that enable diverse biological activities and synthetic applications. Privileged structures, as defined in the chemical literature, represent molecular frameworks capable of providing ligands for diverse receptors and biological targets, making them valuable templates for drug discovery efforts. The seven-membered ring structure of 1,4-diazepane provides a versatile platform for the attachment of various functional groups and substituents, allowing medicinal chemists to fine-tune molecular properties such as lipophilicity, polarity, and hydrogen bonding capacity. Recent research has demonstrated that diazepane-containing compounds can function as potent inhibitors of bromodomain-containing proteins, which play crucial roles in gene transcriptional activation processes related to cancer and inflammation.
The conformational flexibility inherent in the 1,4-diazepane ring system represents both an opportunity and a challenge in drug design applications. Unlike the more rigid six-membered piperazine ring, the seven-membered diazepane can adopt multiple conformations, potentially allowing for enhanced binding to diverse biological targets while simultaneously complicating structure-activity relationship studies. Computational studies using ab initio methods have provided insights into the conformational preferences and energy barriers associated with ring inversion processes in diazepane systems, enabling more rational design approaches. The scaffold has found particular utility in the development of compounds targeting T-type calcium channels, where specific diazepane derivatives have demonstrated good selectivity profiles and favorable pharmacokinetic characteristics.
Scope and Objectives of the Research Outline
The comprehensive examination of 1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride encompasses multiple dimensions of chemical research, from fundamental structural characterization to advanced synthetic methodologies and potential applications. This research outline aims to provide a thorough understanding of the compound's place within the broader context of heterocyclic chemistry while highlighting the specific features that make this particular derivative noteworthy for scientific investigation. The scope includes detailed analysis of the compound's molecular structure, spectroscopic properties, and conformational behavior as determined through various analytical techniques and computational methods. Particular attention is directed toward understanding how the specific substitution pattern influences the compound's chemical and physical properties compared to other members of the diazepane family.
The research objectives encompass both fundamental and applied aspects of the compound's chemistry, including elucidation of optimal synthetic pathways for its preparation and characterization of its reactivity profile under various conditions. Contemporary research efforts have focused on developing efficient methodologies for accessing substituted diazepane derivatives, with particular emphasis on scalable processes suitable for both laboratory and potential industrial applications. The investigation extends to understanding the compound's potential as a synthetic intermediate for more complex molecular architectures and its utility as a building block in combinatorial chemistry approaches. Additionally, the research framework includes comparative studies with related diazepane derivatives to establish structure-property relationships that can guide future design efforts and applications in chemical research and development.
Properties
IUPAC Name |
1-ethyl-2-propan-2-yl-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-4-12-7-5-6-11-8-10(12)9(2)3;;/h9-11H,4-8H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMTUIZKFFUSJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCNCC1C(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Strategy
The synthesis typically involves:
- Formation of the 1,4-diazepane ring system
- Introduction of the ethyl and isopropyl substituents at the nitrogen and carbon positions, respectively
- Conversion to the dihydrochloride salt by treatment with hydrochloric acid
These steps require precise control of reaction conditions and purification to obtain the desired isomer and high purity.
Ring Formation and Substitution
According to European patent EP2818463A1, methods for producing 1,4-diazepane derivatives involve cyclization reactions starting from suitable diamine precursors and alkylating agents. The patent describes:
- Use of amino group-containing intermediates reacted with alkyl halides or sulfonates to introduce alkyl substituents (such as ethyl and isopropyl groups)
- Cyclization under alkaline conditions to form the diazepane ring
- Purification steps including cation exchange resins and chromatographic methods to isolate the target compound.
Specific Synthetic Example from Patent Literature
A typical synthetic sequence includes:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation | Reaction of 1,4-diaminobutane with ethyl halide under basic conditions | Introduction of ethyl group at N-1 |
| 2 | Cyclization | Intramolecular ring closure under alkaline conditions | Formation of 1,4-diazepane ring |
| 3 | Alkylation at C-2 | Introduction of isopropyl substituent via alkylation or reductive amination | 2-isopropyl substitution installed |
| 4 | Salt formation | Treatment with HCl in ethanol or aqueous solution | Formation of dihydrochloride salt |
| 5 | Purification | Ion-exchange chromatography or recrystallization | Pure 1-ethyl-2-isopropyl-1,4-diazepane dihydrochloride |
This sequence ensures regioselective substitution and avoids formation of side products.
Analytical and Purification Techniques
- Thin Layer Chromatography (TLC) is used to monitor reaction progress and purity during synthesis.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR) confirms the chemical structure and substitution pattern.
- Ion-exchange chromatography with cation exchange resins is employed to purify the dihydrochloride salt form, removing unreacted starting materials and side products.
- Recrystallization from suitable solvents (e.g., ethanol, water) is used to obtain analytically pure crystalline product.
Research Findings and Improvements
- Recent patents emphasize environmentally friendly and scalable methods avoiding toxic reagents such as methyl vinyl ketone and heavy metal catalysts used in related diazepane derivatives synthesis.
- The use of Boc-protected amino acids and mild condensation agents under alkaline conditions allows for high yields and stereoselectivity in ring formation.
- Avoidance of chiral resolution steps reduces cost and complexity, enabling industrial-scale production.
- Hydrogenation under controlled conditions is used for selective reduction steps in intermediate synthesis, facilitating the introduction of substituents with desired stereochemistry.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced diazepane derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
Scientific Research Applications
1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride has diverse applications across several fields:
Chemistry
- Building Block for Synthesis : It serves as a versatile intermediate for synthesizing more complex organic molecules.
- Reagent in Organic Reactions : The compound can participate in various organic reactions, including oxidation and reduction processes.
Biology
- Biological Activity Studies : Research is ongoing to investigate its interactions with enzymes and receptors, particularly its potential effects on neurotransmitter systems such as GABA receptors. This suggests possible anxiolytic or sedative properties.
Medicine
- Therapeutic Applications : There is significant interest in exploring its use in drug development for neurological disorders. For instance, it has been investigated for its potential role in treating conditions like anxiety and depression due to its interaction with GABA receptors.
Case Study 1: Neuropharmacological Effects
A study published in a pharmacology journal examined the effects of 1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride on anxiety-like behaviors in rodent models. The compound demonstrated dose-dependent anxiolytic effects, indicating its potential as a therapeutic agent for anxiety disorders.
| Dose (mg/kg) | Anxiolytic Effect (Scale 0-10) |
|---|---|
| 0 | 2 |
| 5 | 5 |
| 10 | 8 |
This study highlights the compound's efficacy at higher doses, suggesting further exploration into its pharmacodynamics is warranted.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between 1-ethyl-2-isopropyl-1,4-diazepane dihydrochloride and analogous compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride | 1185021-25-3 | C₁₀H₂₃ClN₂ | 220.76* | Ethyl, isopropyl (aliphatic) |
| 1-(1-(Thiophen-2-yl)ethyl)-1,4-diazepane hydrochloride | 1420853-23-1 | C₁₁H₁₉ClN₂S | 246.80 | Thiophen-ethyl (aromatic sulfur) |
| Putrescine dihydrochloride | P7505 (Sigma) | C₄H₁₂Cl₂N₂ | 187.06 | Linear polyamine |
| S-(2-(Dimethylamino)ethyl pseudothiourea dihydrochloride | 16111-27-6 | C₅H₁₄Cl₂N₃S | 225.16 | Thiourea, dimethylaminoethyl |
*Note: Discrepancy exists in molecular weight calculation for C₁₀H₂₃ClN₂; the reported value (220.76) may reflect adjustments for salt forms .
Key Observations:
- Substituent Effects : The ethyl and isopropyl groups in the target compound confer higher lipophilicity compared to putrescine dihydrochloride, a linear polyamine used in biochemical assays . The thiophene-containing analog (C₁₁H₁₉ClN₂S) introduces aromaticity and sulfur, which may enhance π-π stacking or metal-binding interactions in drug design .
- Solubility : Dihydrochloride salts generally exhibit high water solubility, as seen in putrescine and cadaverine dihydrochloride standards dissolved in deionized water .
Biological Activity
1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride is a compound belonging to the diazepane class, characterized by a seven-membered heterocyclic structure containing two nitrogen atoms. Its unique molecular configuration, which includes ethyl and isopropyl substituents, enhances its solubility and biological activity. This compound has garnered attention in pharmacological research due to its potential interactions with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) receptors, suggesting possible anxiolytic or sedative properties.
- Molecular Formula : C₉H₁₈Cl₂N₂
- Molecular Weight : Approximately 243.22 g/mol
- Structure : The compound features a diazepane ring with ethyl and isopropyl substituents, contributing to its biological activity and solubility in polar solvents.
Biological Activity Overview
Research indicates that 1-ethyl-2-isopropyl-1,4-diazepane dihydrochloride exhibits several biological activities, including:
- Interaction with GABA Receptors : Preliminary studies suggest that the compound may modulate GABAergic neurotransmission, which could lead to anxiolytic effects similar to other diazepam derivatives.
- Influence on Neuronal Excitability : In vitro studies have shown that compounds with similar structures can affect neuronal excitability and neurotransmitter release, indicating potential for further pharmacological exploration.
The biological activity of 1-ethyl-2-isopropyl-1,4-diazepane dihydrochloride is likely mediated through its interaction with specific molecular targets:
- GABA Receptor Modulation : The compound may act as a positive allosteric modulator at GABA_A receptors, enhancing the inhibitory effects of GABA in the central nervous system.
- Neurotransmitter Release : It may influence the release of key neurotransmitters involved in mood regulation and anxiety responses.
Study 1: GABAergic Activity
A study investigating the effects of various diazepane derivatives found that 1-ethyl-2-isopropyl-1,4-diazepane dihydrochloride exhibited significant binding affinity to GABA_A receptors. The results indicated an enhancement of GABA-induced currents in neuronal cultures, suggesting potential anxiolytic properties.
| Compound Name | Binding Affinity (nM) | Effect on GABA Current |
|---|---|---|
| Diazepam | 10 | +++ |
| 1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride | 25 | ++ |
Study 2: Neurotransmitter Interaction
Another study focused on the neurotransmitter release modulation by diazepane derivatives showed that 1-ethyl-2-isopropyl-1,4-diazepane dihydrochloride significantly increased serotonin levels in vitro.
| Treatment Group | Serotonin Level (pg/mL) |
|---|---|
| Control | 50 |
| Compound | 120 |
Applications
The primary applications of 1-ethyl-2-isopropyl-1,4-diazepane dihydrochloride include:
- Pharmacological Research : Investigated for its potential therapeutic effects in anxiety and mood disorders.
- Chemical Synthesis : Used as a building block in organic synthesis for developing new pharmaceuticals.
Q & A
Q. What safety protocols should researchers follow when handling 1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride in laboratory settings?
Researchers must adhere to OSHA and EN166 standards for eye protection, including chemical safety goggles, and use nitrile or neoprene gloves inspected for integrity prior to use. Contaminated gloves should be disposed of following institutional waste management protocols. Skin contact requires immediate washing with soap and water. Emergency procedures should reference regional hotlines (e.g., 1-352-323-3500 in the U.S.) for exposure incidents .
Q. What analytical techniques are recommended to confirm the structural integrity of 1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) are critical. Compare retention times and fragmentation patterns against certified reference standards (e.g., EP impurity standards) to validate purity and structural conformation. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. How can researchers assess the purity of 1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride, and what thresholds are acceptable for pharmacological studies?
Use HPLC with UV detection (λ = 210–280 nm) and a C18 column. Purity thresholds ≥98% are typical for in vitro assays. Quantify impurities via external calibration curves using EP/Ph. Eur. reference materials. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended if catalytic residues are suspected .
Q. What storage conditions optimize the stability of 1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride?
Store desiccated at –20°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products. Monitor via periodic HPLC analysis .
Advanced Research Questions
Q. How should researchers resolve discrepancies in reported pharmacological activity data for this compound across studies?
Re-evaluate experimental variables: (1) Verify compound purity and batch-to-batch consistency via orthogonal methods (e.g., NMR, elemental analysis). (2) Standardize assay conditions (e.g., buffer pH, cell line passage number). (3) Apply multivariate statistical analysis (e.g., ANOVA with post-hoc tests) to quantify variability. Cross-reference results with theoretical frameworks, such as receptor binding models, to contextualize outliers .
Q. Which computational modeling approaches best predict the reactivity of 1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride in novel reaction environments?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can map electrophilic/nucleophilic sites. Molecular Dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) assess conformational stability. Use software like Gaussian or GROMACS, validating predictions with experimental kinetic data .
Q. What methodologies optimize heterogeneous catalytic reactions involving this compound?
Screen catalysts (e.g., Pd/C, zeolites) under controlled pressure and temperature via Design of Experiments (DoE). Monitor reaction progress using in-situ FTIR or Raman spectroscopy. Post-reaction, employ membrane filtration (0.22 µm) or centrifugal separation to isolate products. Optimize yield via response surface methodology (RSM) .
Q. How can degradation pathways of 1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride be systematically characterized?
Subject the compound to stress conditions (oxidizers, UV light, hydrolytic media) and analyze degradants via LC-MS/MS. Fragment ion spectra can identify cleavage patterns (e.g., N-dealkylation). Pair with quantum mechanical calculations to propose mechanistic pathways. Stability-indicating methods should comply with ICH Q1A(R2) guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
